Cas no 2228201-76-9 (3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one)

3-(4-エチニルフェニル)-1,1,1-トリフルオロプロパン-2-オンは、有機合成化学において有用な中間体です。この化合物は、エチニル基とトリフルオロメチルケトンという2つの反応性の高い官能基を有しており、特に医薬品や農薬、機能性材料の合成において重要な役割を果たします。トリフルオロメチル基の導入により、分子の脂溶性や代謝安定性が向上するため、生体活性化合物の設計に適しています。また、エチニル基を利用したカップリング反応や環化反応により、多様な骨格構築が可能です。この化合物は、高い純度と安定性を備えており、精密有機合成における信頼性の高い試薬として利用されています。

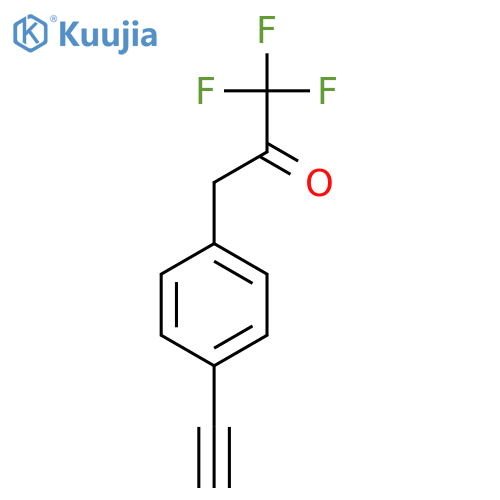

2228201-76-9 structure

商品名:3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one 化学的及び物理的性質

名前と識別子

-

- 3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one

- EN300-1952258

- 2228201-76-9

-

- インチ: 1S/C11H7F3O/c1-2-8-3-5-9(6-4-8)7-10(15)11(12,13)14/h1,3-6H,7H2

- InChIKey: BVCYYJYNQLKSHU-UHFFFAOYSA-N

- ほほえんだ: FC(C(CC1C=CC(C#C)=CC=1)=O)(F)F

計算された属性

- せいみつぶんしりょう: 212.04489933g/mol

- どういたいしつりょう: 212.04489933g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1952258-0.25g |

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one |

2228201-76-9 | 0.25g |

$485.0 | 2023-09-17 | ||

| Enamine | EN300-1952258-0.5g |

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one |

2228201-76-9 | 0.5g |

$507.0 | 2023-09-17 | ||

| Enamine | EN300-1952258-10g |

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one |

2228201-76-9 | 10g |

$2269.0 | 2023-09-17 | ||

| Enamine | EN300-1952258-1g |

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one |

2228201-76-9 | 1g |

$528.0 | 2023-09-17 | ||

| Enamine | EN300-1952258-0.05g |

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one |

2228201-76-9 | 0.05g |

$443.0 | 2023-09-17 | ||

| Enamine | EN300-1952258-1.0g |

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one |

2228201-76-9 | 1g |

$928.0 | 2023-05-23 | ||

| Enamine | EN300-1952258-5.0g |

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one |

2228201-76-9 | 5g |

$2692.0 | 2023-05-23 | ||

| Enamine | EN300-1952258-2.5g |

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one |

2228201-76-9 | 2.5g |

$1034.0 | 2023-09-17 | ||

| Enamine | EN300-1952258-10.0g |

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one |

2228201-76-9 | 10g |

$3992.0 | 2023-05-23 | ||

| Enamine | EN300-1952258-0.1g |

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one |

2228201-76-9 | 0.1g |

$464.0 | 2023-09-17 |

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

2228201-76-9 (3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one) 関連製品

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬